Org OD 02-0
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Overview
Description
Org OD 02-0: 10-Ethenyl-19-norprogesterone , is a selective agonist for the membrane progesterone receptor α (mPRα). It has an IC50 value of 33.9 nM and is known to activate mitogen-activated protein kinase (MAPK) activity and inhibit prolactin secretion in the pituitary .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Org OD 02-0 involves the chemical modification of progesterone derivatives. The specific synthetic routes and reaction conditions are proprietary and not widely published. it typically involves multiple steps of organic synthesis, including selective functional group transformations and purification processes .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale organic synthesis, followed by rigorous purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Org OD 02-0 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form different hydrocarbon derivatives.
Substitution: It can undergo substitution reactions, particularly at the ethenyl group, to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Org OD 02-0 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and selectivity of progesterone derivatives.
Biology: It is used to study the role of membrane progesterone receptors in cellular signaling and function.
Medicine: It is investigated for its potential therapeutic effects in conditions such as breast cancer and other hormone-related disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
Org OD 02-0 exerts its effects by selectively binding to the membrane progesterone receptor α (mPRα). This binding activates the mitogen-activated protein kinase (MAPK) pathway, leading to various cellular responses, including inhibition of prolactin secretion in the pituitary. The molecular targets involved include the mPRα receptor and downstream signaling molecules in the MAPK pathway .
Comparison with Similar Compounds
Progesterone: A natural hormone with similar receptor binding properties but different selectivity and potency.
Norethindrone: A synthetic progestin with different receptor binding profiles and biological activities.
Levonorgestrel: Another synthetic progestin with distinct pharmacological properties
Uniqueness: Org OD 02-0 is unique in its high selectivity for the membrane progesterone receptor α and its ability to activate the MAPK pathway specifically. This makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C22H30O2 |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(8S,9S,10S,13S,14S,17S)-17-acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O2/c1-4-22-12-9-16(24)13-15(22)5-6-17-19-8-7-18(14(2)23)21(19,3)11-10-20(17)22/h4,13,17-20H,1,5-12H2,2-3H3/t17-,18+,19-,20-,21+,22-/m0/s1 |
InChI Key |
VFNRBPBEOXXVPX-GCOBIYGJSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C=C)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C=C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C=C)C |
Origin of Product |
United States |
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